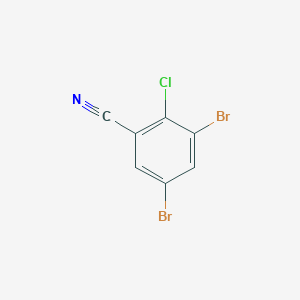

3,5-Dibromo-2-chlorobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-2-chlorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2ClN/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWLJSOZZJPDSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)Cl)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dibromo-2-chlorobenzonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3,5-Dibromo-2-chlorobenzonitrile, a halogenated aromatic nitrile with significant potential as a versatile building block in synthetic organic chemistry. Drawing upon established chemical principles and analogous reactivity data, this document details its synthesis, explores its chemical properties, and discusses its prospective applications, particularly within the realm of pharmaceutical research and development.

Introduction: The Strategic Value of Polysubstituted Benzonitriles

Polysubstituted benzonitriles are a class of organic compounds of paramount importance in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. The presence of multiple, distinct halogen substituents on the aromatic ring, coupled with the reactive nitrile functionality, provides a scaffold ripe for selective and diverse chemical transformations. This compound (CAS No. 1160574-24-2) epitomizes this strategic value, offering a unique combination of steric and electronic properties that can be exploited for the construction of novel molecular architectures. The differential reactivity of the bromine and chlorine atoms, in conjunction with the versatility of the nitrile group, allows for a stepwise and controlled functionalization, making it a highly attractive intermediate for medicinal chemists.

Physicochemical and Safety Data

While comprehensive experimental data for this compound is not extensively reported in publicly accessible literature, key identifiers and safety information have been compiled from reliable chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 1160574-24-2 | [1] |

| Molecular Formula | C₇H₂Br₂ClN | [1] |

| Molecular Weight | 295.37 g/mol | |

| IUPAC Name | This compound | [1] |

| Physical Form | Solid | |

| Purity | Typically ≥97% | [1] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. |

Safety Profile:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Signal Word: Warning[1]

Synthesis of this compound

The synthesis of this compound can be logically approached through a two-stage process, commencing with the preparation of the key intermediate, 2-amino-3,5-dibromobenzaldehyde, followed by its conversion to the target nitrile via a Sandmeyer reaction. This synthetic strategy is predicated on well-established and robust organic transformations.

Stage 1: Synthesis of 2-Amino-3,5-dibromobenzaldehyde

The precursor, 2-amino-3,5-dibromobenzaldehyde, is a crucial intermediate in the synthesis of various compounds, including the mucolytic agent Ambroxol. A common synthetic route involves the reduction of o-nitrobenzaldehyde followed by direct bromination.

Experimental Protocol:

-

Step 1: Reduction of o-Nitrobenzaldehyde. In a suitable reaction vessel, o-nitrobenzaldehyde is dissolved in a mixed solvent system of ethanol and water. To this solution, iron powder and a catalytic amount of glacial acetic acid and concentrated hydrochloric acid are added. The mixture is heated to reflux for approximately 40-60 minutes to effect the reduction of the nitro group to an amine. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Step 2: Bromination. After the reduction is complete, the reaction mixture is cooled to 0°C in a cold trap. Bromine is then added dropwise to the cooled solution. The reaction is allowed to proceed at room temperature for 2-2.5 hours.

-

Step 3: Work-up and Purification. Upon completion of the bromination, the reaction is stopped, and the mixture is filtered. The filtrate is then extracted with dichloromethane. The combined organic layers are washed sequentially with a saturated sodium bicarbonate solution and water, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude 2-amino-3,5-dibromobenzaldehyde. Further purification can be achieved by recrystallization from a suitable solvent such as acetone to afford a light yellow solid.

Caption: Workflow for the synthesis of 2-amino-3,5-dibromobenzaldehyde.

Stage 2: Conversion to this compound via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl halide or pseudohalide via a diazonium salt intermediate.[2][3] In this stage, the amino group of 2-amino-3,5-dibromobenzaldehyde is transformed into a nitrile group.

Experimental Protocol:

-

Step 1: Diazotization. 2-Amino-3,5-dibromobenzaldehyde is dissolved in concentrated hydrochloric acid and cooled to 0-5°C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise, maintaining the temperature within this range to form the corresponding diazonium salt in situ. The formation of the diazonium salt is a critical step, and careful temperature control is necessary to prevent its decomposition.[4][5]

-

Step 2: Sandmeyer Cyanation. In a separate flask, a solution of copper(I) cyanide (CuCN) in potassium cyanide (KCN) is prepared. The freshly prepared, cold diazonium salt solution is then slowly added to the CuCN/KCN solution. The reaction mixture is stirred, and the temperature is gradually raised to facilitate the substitution of the diazonium group with the nitrile group. This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[2][3]

-

Step 3: Work-up and Purification. After the reaction is complete, the mixture is neutralized and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude this compound can then be purified by column chromatography on silica gel to yield the final product.

Caption: Workflow for the Sandmeyer synthesis of this compound.

Chemical Reactivity and Synthetic Potential

The chemical reactivity of this compound is dictated by the interplay of its three distinct functional components: the two bromine atoms, the chlorine atom, and the nitrile group.

-

Differential Halogen Reactivity: In many transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Buchwald-Hartwig), the reactivity of aryl halides generally follows the trend I > Br > Cl > F. This differential reactivity is a powerful tool in synthetic chemistry, as it allows for the selective functionalization of the C-Br bonds while leaving the C-Cl bond intact for subsequent transformations. This enables a programmed, stepwise elaboration of the aromatic core.

-

Nucleophilic Aromatic Substitution (SNAr): The presence of three electron-withdrawing halogen atoms and a nitrile group deactivates the aromatic ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution. Strong nucleophiles can displace one or more of the halogen atoms, with the position of substitution being influenced by both steric and electronic factors.

-

Transformations of the Nitrile Group: The nitrile group is a versatile functional handle that can be converted into a variety of other functionalities. Common transformations include:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (3,5-dibromo-2-chlorobenzoic acid) or amide intermediate.

-

Reduction: Reduction of the nitrile, for example with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yields the corresponding primary amine (3,5-dibromo-2-chlorobenzylamine).

-

Organometallic Addition: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis.

-

Caption: Key reaction pathways for this compound.

Potential Applications in Drug Discovery

While specific applications of this compound are not yet widely documented in peer-reviewed literature, the utility of its structural isomers and related polyhalogenated benzonitriles as pharmaceutical intermediates is well-established. For instance, 4-bromo-2-chlorobenzonitrile is a known intermediate in the synthesis of androgen receptor antagonists, which are investigated for the treatment of prostate cancer.[6]

Given this precedent, this compound represents a promising scaffold for the development of novel therapeutic agents. Its potential as a key building block can be envisioned in the synthesis of:

-

Kinase Inhibitors: The benzonitrile moiety is a common feature in many kinase inhibitors, where it can act as a hydrogen bond acceptor. The polysubstituted aromatic ring allows for the precise positioning of various substituents to optimize binding affinity and selectivity for the target kinase.

-

Novel Heterocyclic Systems: The versatile reactivity of this compound makes it an ideal starting material for the construction of complex, fused heterocyclic ring systems, which form the core of many biologically active molecules.

-

Molecular Probes and Tool Compounds: The ability to selectively functionalize the different positions of the benzene ring makes this compound valuable for creating molecular probes to study biological processes or as tool compounds for target validation in drug discovery.

The strategic placement of the halogen atoms can be used to modulate the pharmacokinetic properties of a drug candidate, such as its metabolic stability and bioavailability.

Conclusion

This compound is a chemical entity with considerable, yet largely untapped, potential in synthetic organic chemistry. Its well-defined structure, coupled with the predictable and differential reactivity of its functional groups, makes it a valuable tool for the construction of complex molecular targets. While a detailed experimental characterization is not yet prevalent in the public domain, this guide provides a robust framework for its synthesis and a clear rationale for its potential applications, particularly in the innovative field of drug discovery and development. As the demand for novel and diverse chemical scaffolds continues to grow, the strategic application of intermediates like this compound will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

- Google Patents. Preparation method of 2-amino-3,5-dibromobenzaldehyde. CN105152947A.

-

Eureka | Patsnap. Preparation method of 2-amino-3,5-dibromobenzaldehyde. [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

Organic Chemistry Portal. Diazotisation. [Link]

- Google Patents.

-

European Patent Office. PROCESS FOR THE PREPARATION OF ANDROGEN RECEPTOR ANTAGONISTS AND INTERMEDIATES THEREOF. EP 3280710 B1. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

YouTube. Sandmeyer Reaction - experimental procedure and set up.[Link]

Sources

- 1. This compound | 1160574-24-2 [sigmaaldrich.com]

- 2. This compound-景明化工股份有限公司 [echochemical.com]

- 3. Research (18425) [myskinrecipes.com]

- 4. 3,5-Dichlorobenzonitrile | 6575-00-4 | Benchchem [benchchem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. WO2016162604A1 - Process for the preparation of androgen receptor antagonists and intermediates thereof - Google Patents [patents.google.com]

solubility and stability of 3,5-Dibromo-2-chlorobenzonitrile

An In-Depth Technical Guide to the Solubility and Stability of 3,5-Dibromo-2-chlorobenzonitrile for Pharmaceutical and Research Applications

Abstract

This compound is a halogenated aromatic compound of significant interest as a versatile building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1][2] Its utility in multi-step synthetic routes is fundamentally governed by its physicochemical properties, particularly its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides a comprehensive, in-depth analysis of the solubility and stability profiles of this compound. We synthesize theoretical principles with actionable, field-proven experimental protocols to offer researchers, scientists, and drug development professionals a practical framework for handling, formulating, and analyzing this key intermediate. This document elucidates the causal mechanisms behind its solubility behavior, details methodologies for its empirical determination, and explores its stability against thermal, pH-mediated, and photolytic stressors. All discussions are grounded in authoritative principles and include detailed analytical workflows essential for generating robust and reliable data.

Introduction to this compound

Chemical Identity and Physicochemical Properties

This compound (CAS No: 1160574-24-2) is a trifunctional aromatic compound featuring two bromine atoms, one chlorine atom, and a nitrile group attached to a benzene ring.[3][4] The presence and specific arrangement of these functional groups dictate its chemical reactivity and physical properties, making it a unique precursor for targeted molecular design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1160574-24-2 | [3][4] |

| Molecular Formula | C₇H₂Br₂ClN | [3] |

| Molecular Weight | ~295.37 g/mol | Inferred from Formula |

| Appearance | Solid (predicted) | |

| Purity | Typically ≥97% | [3] |

| Storage | Ambient, dry conditions | [3][4] |

| InChI Key | RFWLJSOZZJPDSE-UHFFFAOYSA-N | [3][4] |

Significance in Chemical Synthesis

The strategic value of this compound lies in its capacity for selective, sequential chemical modifications.[2] The distinct electronic environments of the C-Br and C-Cl bonds, coupled with the reactivity of the nitrile group, allow for a tiered synthetic strategy. The nitrile moiety can be hydrolyzed to a carboxylic acid or reduced to an amine, while the halogen atoms serve as handles for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the construction of complex molecular scaffolds.[2] This trifunctional nature makes it an invaluable intermediate in the synthesis of targeted therapeutic agents and other high-value chemicals.[2]

Solubility Profile

Theoretical Assessment of Solubility

The solubility of this compound is dictated by its molecular structure. The large, nonpolar, and hydrophobic surface area created by the benzene ring and three halogen atoms suggests very low aqueous solubility.[5] Conversely, the polar nitrile group (-C≡N) introduces a dipole moment, which should confer solubility in polar aprotic solvents (e.g., Dimethyl Sulfoxide, Acetonitrile) and some polar protic solvents (e.g., Methanol, Ethanol).[6] Therefore, it is predicted to be practically insoluble in water but soluble in a range of common organic solvents.

Experimental Protocol: Solubility Determination via Shake-Flask Method

This protocol describes a robust, self-validating method for quantifying the equilibrium solubility of this compound in various solvents.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound (e.g., 20-30 mg) to a series of 4 mL glass vials.

-

Rationale: Using an excess of solid material ensures that a saturated solution is achieved, allowing for the determination of the true equilibrium solubility.

-

To each vial, add 2 mL of a distinct test solvent (e.g., Water, Methanol, Acetonitrile, Dichloromethane, Hexane).

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker or rotator set to a constant, moderate speed.

-

Allow the solutions to equilibrate at a controlled temperature (e.g., 25 °C) for a minimum of 24 hours.

-

Rationale: A 24-hour period is typically sufficient for most small molecules to reach thermodynamic equilibrium. Visual confirmation of undissolved solid at the end of the period validates that the solution is saturated.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE or nylon, chosen for solvent compatibility) into a clean HPLC vial.

-

Rationale: Filtration is a critical step to remove all undissolved particulates, which would otherwise lead to an overestimation of solubility.

-

Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method (see Section 4.1).

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method (see Section 4.1).

-

Calculate the concentration of this compound in the original, undiluted filtrate by applying the dilution factor. This value represents the equilibrium solubility.

-

Data Presentation: Predicted Solubility

Table 2: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Aqueous | Purified Water | Very Low / Insoluble | High hydrophobicity of the halogenated aromatic ring.[5] |

| Polar Protic | Methanol, Ethanol | Soluble | Capable of dipole-dipole interactions with the nitrile group.[6] |

| Polar Aprotic | DMSO, Acetonitrile | Soluble to Very Soluble | Strong dipole-dipole interactions with the nitrile group. |

| Chlorinated | Dichloromethane | Soluble | "Like-dissolves-like" principle; similar polarity. |

| Non-polar | Hexane, Toluene | Sparingly Soluble | Limited interactions with the polar nitrile group. |

Visualization: Solubility Determination Workflow

Caption: Workflow for experimental solubility determination.

Chemical Stability

pH-Dependent Stability and Hydrolysis

The nitrile functional group is known to be susceptible to hydrolysis under both acidic and basic conditions, typically yielding a carboxylic acid via an intermediate amide. This potential degradation pathway is a critical consideration in drug development and process chemistry.

Experimental Protocol: pH Stability Assessment

-

Buffer Preparation: Prepare a series of buffers across a pharmaceutically relevant pH range (e.g., pH 2, pH 4, pH 7.4, pH 9, and pH 12).

-

Sample Incubation:

-

Prepare a stock solution of this compound in a minimal amount of co-solvent (e.g., Acetonitrile) and spike it into each buffer solution to a final concentration of ~10-20 µg/mL.

-

Rationale: The co-solvent should be less than 5% of the total volume to minimize its effect on the bulk solution properties.

-

Prepare a "Time Zero" (T₀) sample by immediately quenching the reaction (e.g., by neutralizing the pH and diluting with mobile phase).

-

Incubate the remaining samples in a temperature-controlled chamber (e.g., 40 °C) to accelerate degradation.

-

Include a "dark control" sample wrapped in aluminum foil to isolate pH effects from potential photolytic degradation.[7]

-

-

Time-Point Analysis:

-

Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Quench and dilute each aliquot as with the T₀ sample.

-

Analyze all samples by a stability-indicating HPLC method (see Section 4).

-

-

Data Evaluation:

-

Plot the percentage of remaining this compound against time for each pH condition.

-

Identify the formation of any new peaks (degradants) and monitor their growth over time.

-

Photostability Assessment (ICH Q1B Guideline)

Photostability testing determines if a substance is susceptible to degradation upon exposure to light, which is crucial for defining handling, packaging, and storage requirements.[8][9]

Experimental Protocol: Confirmatory Photostability Study

-

Sample Preparation:

-

Place a sufficient amount of solid this compound in a chemically inert, transparent container.

-

Prepare a parallel "dark control" sample by wrapping an identical container in aluminum foil.

-

Rationale: The dark control accounts for any degradation that is not light-induced (e.g., thermal) during the study period, ensuring that observed changes in the exposed sample are due to photolysis.[9]

-

-

Exposure Conditions:

-

Place both samples in a photostability chamber equipped with a light source conforming to ICH Q1B Option 2 (a combination of cool white fluorescent and near-UV lamps).[7]

-

Expose the samples to an overall illumination of not less than 1.2 million lux-hours and an integrated near-UV energy of not less than 200 watt-hours/m².[7]

-

-

Analysis:

-

After exposure, visually inspect both the exposed and dark control samples for any changes in appearance.

-

Dissolve and analyze both samples using a stability-indicating HPLC method.

-

Compare the chromatograms. Significant changes in the purity of the exposed sample or the formation of new degradant peaks, relative to the dark control, indicate photosensitivity.

-

Visualization: Potential Degradation Pathways

Caption: Potential hydrolytic degradation pathway.

Thermal Stability and Chemical Incompatibility

-

Thermal Stability: Based on data for similar compounds, this compound is expected to be stable under standard ambient storage conditions.[10] For drug development, a thermogravimetric analysis (TGA) would be recommended to precisely determine its decomposition temperature.

-

Chemical Incompatibility: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may initiate degradation or hazardous reactions. Always consult a comprehensive chemical compatibility chart when selecting materials for reactors, storage containers, and processing equipment.[11][12]

-

Storage Recommendations: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct light and incompatible materials.[13][14]

Core Analytical Methodologies

A robust, stability-indicating analytical method is paramount for accurately quantifying this compound in all solubility and stability studies.

Protocol: Stability-Indicating HPLC-UV Method Development

-

Column and Mobile Phase Selection:

-

Column: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Use a gradient elution with Mobile Phase A: 0.1% Formic Acid in Water and Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Rationale: Reversed-phase chromatography is well-suited for separating non-polar to moderately polar compounds. A gradient method provides the flexibility to resolve the parent compound from potential polar (early-eluting) or non-polar (late-eluting) degradants.

-

-

Forced Degradation:

-

To ensure the method is "stability-indicating," perform forced degradation studies. Expose the compound to harsh conditions (acid, base, peroxide, heat, light) to generate degradation products.

-

Rationale: The goal is to demonstrate that the analytical method can separate the main peak from all potential degradation products, ensuring accurate quantification even in aged or stressed samples.[7]

-

-

Method Optimization and Validation:

-

Inject a mixture of the stressed samples and optimize the gradient to achieve baseline separation between the parent peak and all degradant peaks.

-

Set the UV detection wavelength at the absorbance maximum of this compound.

-

Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, and precision.

-

Visualization: HPLC Method Validation Workflow

Caption: Workflow for stability-indicating method validation.

Conclusion

This compound is a synthetic intermediate whose effective use hinges on a clear understanding of its solubility and stability. This guide has established that the compound is likely insoluble in aqueous media but soluble in various organic solvents, a characteristic that can be precisely quantified using the provided shake-flask protocol. Furthermore, its stability is a critical parameter, with potential degradation pathways including pH-mediated hydrolysis and photolysis. The outlined experimental protocols, grounded in authoritative guidelines like ICH Q1B, provide a clear roadmap for researchers to de-risk their synthetic and formulation development processes. By employing these robust methodologies, scientists can ensure the quality, integrity, and successful application of this compound in their research and development endeavors.

References

-

ResearchGate. (n.d.). Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. Retrieved from [Link]

-

ChemBK. (2024). Benzonitrile, 3,5-dibromo-. Retrieved from [Link]

-

ResearchGate. (n.d.). Biotransformation of 3,5-dibromo-4-hydroxybenzonitrile under denitrifying, FE(III)-reducing, sulfidogenic, and methanogenic conditions. Retrieved from [Link]

-

PubMed. (n.d.). Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics. Retrieved from [Link]

-

Edge Analytical. (n.d.). Method 551. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-2-chlorobenzonitrile. Retrieved from [Link]

-

SciSpace. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. Retrieved from [Link]

-

Ministry of the Environment, Japan. (n.d.). Analytical Methods. Retrieved from [Link]

-

Walchem. (2024). Chemical Compatibility Chart. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of 5-Bromo-2-chlorobenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chlorobenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-chlorobenzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 5-bromo-2-chlorobenzoic acid.

-

ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

-

Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]

-

NIST/TRC. (n.d.). 3,5-dibromo-4-hydroxybenzonitrile -- Critically Evaluated Thermophysical Property Data. Retrieved from [Link]

-

ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-chlorobenzonitrile. Retrieved from [Link]

-

PMC. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from [Link]

-

PMC. (2024). Structure confirmation, reactivity, bacterial mutagenicity and quantification of 2,2,4-tribromo-5-hydroxycyclopent-4-ene-1,3-dione in drinking water. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 5-Bromo-2-chlorobenzonitrile | 57381-44-9 | Benchchem [benchchem.com]

- 3. This compound | 1160574-24-2 [sigmaaldrich.com]

- 4. This compound | 1160574-24-2 [sigmaaldrich.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. chembk.com [chembk.com]

- 7. database.ich.org [database.ich.org]

- 8. scispace.com [scispace.com]

- 9. q1scientific.com [q1scientific.com]

- 10. canbipharm.com [canbipharm.com]

- 11. walchem.com [walchem.com]

- 12. graco.com [graco.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. 97165-77-0|3,5-Dibromobenzonitrile|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3,5-Dibromo-2-chlorobenzonitrile

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3,5-Dibromo-2-chlorobenzonitrile. In the absence of experimentally acquired spectra in publicly available databases, this document leverages established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects and spin-spin coupling patterns, to provide a robust and scientifically grounded prediction of the spectral features of this molecule. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of halogenated benzonitrile derivatives.

Introduction: The Structural Significance of this compound

This compound is a polysubstituted aromatic compound featuring a nitrile group and three halogen atoms (two bromine and one chlorine) on the benzene ring. The precise arrangement of these substituents dictates the molecule's electronic properties and reactivity, making it a potentially valuable building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of such molecular structures in solution. This guide will elucidate the expected ¹H and ¹³C NMR spectral characteristics of this compound, providing a foundational dataset for its identification and characterization.

Experimental Protocol: Best Practices for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data for a solid compound like this compound, a meticulous experimental approach is paramount. The following protocol outlines a self-validating system for sample preparation and spectral acquisition.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. For a solid organic compound of this nature, the following steps are recommended:

-

Analyte Purity: Ensure the this compound sample is of high purity. Impurities will introduce extraneous signals, complicating spectral interpretation.

-

Solvent Selection: The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules due to its excellent dissolving properties.[1] For compounds with different solubility profiles, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be considered.[1][2] The solvent should be chosen to avoid overlap of its residual peaks with the analyte signals.[2]

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent is typically sufficient for small molecules.[3] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended to obtain a good signal-to-noise ratio within a reasonable acquisition time.[3]

-

Dissolution and Filtration: Dissolve the sample in a small vial before transferring it to the NMR tube. This allows for better mixing and the opportunity to gently warm or vortex the sample to ensure complete dissolution.[3] It is crucial to filter the solution through a pipette with a cotton or glass wool plug into a clean, unscratched 5 mm NMR tube to remove any particulate matter, which can degrade the spectral resolution.[2][3]

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. A small amount should be added to the sample.

NMR Instrument Parameters

The following are typical acquisition parameters for a standard 400 MHz NMR spectrometer:

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to be simple, exhibiting two signals in the aromatic region. The chemical shifts of the aromatic protons are influenced by the electronic effects (inductive and resonance) of the substituents.

Chemical Shift Prediction

The benzene ring has two protons at positions 4 and 6. Due to the asymmetrical substitution pattern, these two protons are in different chemical environments and are therefore expected to give rise to two distinct signals. The chemical shift of protons on a benzene ring is influenced by both electron-withdrawing and electron-donating groups.[4] Halogens and the nitrile group are electron-withdrawing, which generally leads to a downfield shift (higher ppm values) of the aromatic proton signals compared to benzene (δ 7.3 ppm).[4]

To estimate the chemical shifts, we can use the principle of additivity of substituent chemical shift (SCS) effects. Starting with the chemical shift of benzene (7.27 ppm), we can add the incremental shifts for each substituent.[5]

-

Proton at C4 (H4): This proton is para to the chloro group, ortho to a bromo group, and meta to the other bromo group and the nitrile group.

-

Proton at C6 (H6): This proton is ortho to the nitrile group and a bromo group, and meta to the chloro group and the other bromo group.

Given the strong electron-withdrawing nature of the nitrile group and the halogens, both protons are expected to be significantly deshielded and resonate downfield. The proton at C6, being ortho to the strongly anisotropic nitrile group, is predicted to be the most downfield signal.

Predicted Multiplicity

The two aromatic protons, H4 and H6, are separated by three bonds and will therefore exhibit spin-spin coupling. This will result in both signals appearing as doublets. The coupling constant for meta-coupling in a benzene ring is typically small, in the range of 2-3 Hz.

Summary of Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H4 | ~ 7.8 - 8.0 | Doublet (d) | ~ 2-3 |

| H6 | ~ 8.0 - 8.2 | Doublet (d) | ~ 2-3 |

dot graph "1H_NMR_Prediction" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} caption { label: "Predicted ¹H NMR signals for this compound."; fontsize: 10; }

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Chemical Shift Prediction

The chemical shifts of the carbon atoms in the benzene ring are influenced by the electronegativity and resonance effects of the substituents. The aromatic carbons typically resonate in the range of 110-160 ppm.[4] Quaternary carbons (those bearing a substituent) often show weaker signals.[6]

-

C1 (bearing the CN group): This carbon is expected to be significantly shielded due to the sp-hybridized carbon of the nitrile group.

-

C2 (bearing the Cl group): The electronegative chlorine atom will cause a downfield shift of this carbon.

-

C3 and C5 (bearing the Br groups): The bromine atoms will also induce a downfield shift, though generally less pronounced than chlorine.

-

C4 and C6 (bearing the H atoms): These carbons will be influenced by all substituents, with their chemical shifts determined by the cumulative effects.

-

CN (nitrile carbon): The nitrile carbon itself will appear as a distinct signal, typically in the range of 115-125 ppm.

Summary of Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C1 | ~ 110 - 115 | Quaternary, attached to CN |

| C2 | ~ 135 - 140 | Quaternary, attached to Cl |

| C3 | ~ 125 - 130 | Quaternary, attached to Br |

| C4 | ~ 130 - 135 | Tertiary, attached to H |

| C5 | ~ 128 - 133 | Quaternary, attached to Br |

| C6 | ~ 133 - 138 | Tertiary, attached to H |

| CN | ~ 115 - 120 | Nitrile carbon |

dot graph "13C_NMR_Prediction" { rankdir=LR; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"];

} caption { label: "Predicted ¹³C NMR chemical shift assignments."; fontsize: 10; }

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts, multiplicities, and coupling constants are based on well-established principles of NMR spectroscopy and the known effects of substituents on aromatic systems. This information serves as a valuable resource for the identification and structural confirmation of this compound in research and development settings. Experimental verification of these predictions is encouraged to further solidify our understanding of the spectroscopic properties of this and related molecules.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

JEOL. NMR Sample Preparation. [Link]

-

JoVE. Video: NMR Spectroscopy of Benzene Derivatives. [Link]

-

Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]

-

University College London. Sample Preparation. [Link]

-

Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

ResearchGate. Shifts in the position of benzene protons (δ 7.27) caused by substituents. [Link]

Sources

mass spectrometry fragmentation of 3,5-Dibromo-2-chlorobenzonitrile

An In-Depth Technical Guide on the Mass Spectrometry Fragmentation of 3,5-Dibromo-2-chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic compound with applications in organic synthesis and as a potential building block in the development of novel pharmaceuticals and agrochemicals. The precise structural elucidation of this and related molecules is paramount for ensuring the integrity of research and the quality of end products. Mass spectrometry (MS) stands as a cornerstone analytical technique for providing detailed structural information through the analysis of molecular and fragment ions. This guide offers a comprehensive exploration of the mass spectrometric behavior of this compound, focusing on the fragmentation patterns observed under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. Our discussion is grounded in the fundamental principles of ion chemistry, providing a predictive framework for the interpretation of mass spectra for this and structurally similar compounds.

Pillar 1: Ionization Techniques - A Tale of Two Methods

The choice of ionization technique is a critical first step in any mass spectrometry experiment, as it dictates the nature of the ions generated and the extent of fragmentation observed. For a small, relatively nonpolar molecule like this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable, yet they provide complementary information.

-

Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons (~70 eV), leading to the formation of an energetically unstable molecular radical cation (M+•).[1][2] This excess energy induces extensive and reproducible fragmentation, providing a detailed "fingerprint" of the molecule's structure.[3] However, for some molecules, the molecular ion may be too unstable to be observed.[1]

-

Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that is ideal for determining the molecular weight of a compound.[4][5] It typically generates protonated molecules ([M+H]+) or other adducts with minimal fragmentation.[1][6] While a single-stage ESI-MS spectrum provides little structural information, it can be coupled with tandem mass spectrometry (MS/MS) to induce controlled fragmentation and elicit structural details.[4]

Pillar 2: The Fragmentation Blueprint - Decoding the Mass Spectrum

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, this compound is expected to produce a complex mass spectrum due to the presence of multiple halogen atoms. The interpretation of this spectrum hinges on understanding the characteristic isotopic patterns of bromine and chlorine and the predictable cleavage of bonds within the molecular ion.

The Molecular Ion (M+•): A Halogenated Signature

The molecular weight of this compound (C7H2Br2ClN) is calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N). However, the presence of isotopes for bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl) results in a characteristic cluster of peaks for the molecular ion. The relative abundances of these isotopes (⁷⁹Br:⁸¹Br ≈ 1:1; ³⁵Cl:³⁷Cl ≈ 3:1) create a unique isotopic signature that is invaluable for confirming the presence and number of these halogens in any given ion.

Predicted Isotopic Pattern for the Molecular Ion of C₇H₂Br₂ClN

| m/z | Isotopic Composition | Calculated Relative Abundance |

| 299 | C₇H₂⁷⁹Br₂³⁵ClN | ~76% |

| 301 | C₇H₂(⁷⁹Br⁸¹Br)³⁵ClN / C₇H₂⁷⁹Br₂³⁷ClN | ~100% (Base Peak of Cluster) |

| 303 | C₇H₂⁸¹Br₂³⁵ClN / C₇H₂(⁷⁹Br⁸¹Br)³⁷ClN | ~74% |

| 305 | C₇H₂⁸¹Br₂³⁷ClN | ~12% |

Primary Fragmentation Pathways

The fragmentation of the molecular ion (M+•) will proceed via pathways that lead to the formation of the most stable fragment ions.[7] For this compound, the primary fragmentation events are predicted to be the loss of halogen radicals and the cyano group.

-

Loss of a Bromine Radical ([M-Br]⁺): Cleavage of a C-Br bond is a highly probable fragmentation pathway. This will result in an ion cluster around m/z 220 and 222.

-

Loss of a Chlorine Radical ([M-Cl]⁺): The loss of a chlorine radical is also expected, leading to an ion cluster around m/z 264, 266, and 268.

-

Loss of a Cyano Radical ([M-CN]⁺): The expulsion of a ·CN radical would produce a di-bromochloro-benzene radical cation, with a characteristic isotopic pattern.

-

Sequential Halogen Loss: The initial fragment ions will likely undergo further fragmentation by losing the remaining halogen atoms. For instance, the [M-Br]⁺ ion can subsequently lose another bromine or a chlorine atom.

Visualizing the EI Fragmentation

Caption: Predicted EI fragmentation of this compound.

Summary of Predicted EI Fragment Ions

| m/z (most abundant isotope) | Proposed Structure / Loss | Comments |

| 299 | [C₇H₂⁷⁹Br₂³⁵ClN]⁺• | Molecular Ion |

| 220 | [M-Br]⁺ | Loss of a bromine radical |

| 264 | [M-Cl]⁺ | Loss of a chlorine radical |

| 273 | [M-CN]⁺ | Loss of a cyano radical |

| 141 | [M-2Br]⁺ | Sequential loss of two bromine radicals |

| 185 | [M-Br-Cl]⁺ | Sequential loss of a bromine and a chlorine radical |

Electrospray Ionization (ESI) and Tandem MS (MS/MS)

In ESI, particularly in the positive ion mode, this compound would likely be observed as the protonated molecule, [M+H]⁺.[1] This even-electron ion is generally stable and will not undergo significant fragmentation in the ion source.[4] To obtain structural information, tandem mass spectrometry (MS/MS) is required. In an MS/MS experiment, the [M+H]⁺ ion is mass-selected and then subjected to collision-induced dissociation (CID), causing it to fragment.

Fragmentation of the Protonated Molecule ([M+H]⁺)

The fragmentation of the [M+H]⁺ ion will differ mechanistically from the radical-driven fragmentation in EI. However, the losses of neutral molecules corresponding to the radicals lost in EI are expected.

-

Loss of HBr: A likely fragmentation pathway would be the elimination of a neutral hydrogen bromide molecule.

-

Loss of HCl: Similarly, the loss of hydrogen chloride is a probable fragmentation.

-

Loss of HCN: The expulsion of a neutral hydrogen cyanide molecule is also anticipated.

Visualizing the ESI-MS/MS Workflow

Caption: A typical workflow for LC-ESI-MS/MS analysis.

Pillar 3: Experimental Protocols for Self-Validating Systems

The following protocols are designed to generate high-quality, trustworthy mass spectral data for this compound.

GC-EI-MS Protocol

This method is ideal for obtaining a detailed fragmentation pattern.

-

Sample Preparation:

-

Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Perform serial dilutions to a final concentration of 1-10 µg/mL.

-

-

Gas Chromatography (GC) Conditions:

-

System: A standard GC-MS system.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

-

-

Mass Spectrometry (MS) Conditions:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

LC-ESI-MS/MS Protocol

This protocol is suited for accurate mass determination and controlled fragmentation studies.

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution in a suitable solvent like methanol or acetonitrile.

-

Dilute the stock solution to a working concentration of 1 µg/mL using the initial mobile phase composition.[1]

-

-

Liquid Chromatography (LC) Conditions:

-

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

MS Scan Range: m/z 100-500.

-

MS/MS:

-

Select the [M+H]⁺ ion (m/z 300, using the most abundant isotopes) for fragmentation.

-

Apply a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.

-

-

Conclusion: A Synthesis of Expertise and Trustworthiness

The mass spectrometric analysis of this compound provides a rich dataset for its unequivocal identification. By employing both EI and ESI techniques, a complete picture of the molecule's structure and stability can be obtained. The predictable isotopic patterns of the bromine and chlorine atoms serve as an internal validation of the fragmentation pathways, enhancing the trustworthiness of the structural assignments. The protocols and fragmentation schemes detailed in this guide provide a robust framework for researchers in the field, enabling them to confidently interpret their own data and advance their scientific endeavors.

References

-

Kovács, B., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 623. Available at: [Link]

-

Wikipedia. (2024). Electrospray ionization. Available at: [Link]

-

University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]

-

Aarhus University. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Available at: [Link]

-

de Hoffmann, E., & Stroobant, V. (2013). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 48(5), 567-577. Available at: [Link]

-

Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. Available at: [Link]

-

Wikipedia. (2024). Fragmentation (mass spectrometry). Available at: [Link]

-

Dr. Puspendra Classes. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2021). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Available at: [Link]

-

Bouwman, J., et al. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics, 26(5), 4065-4076. Available at: [Link]

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. thiele.ruc.dk [thiele.ruc.dk]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Reactivity of Halogenated Benzonitriles in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Duality of Halogenated Benzonitriles - A Chemist's Versatile Toolkit

Halogenated benzonitriles represent a class of organic compounds of significant interest in modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors.[1] These molecules, characterized by a benzene ring substituted with both a halogen atom (-F, -Cl, -Br, -I) and a nitrile group (-C≡N), are prized as versatile intermediates.[1] Their utility stems from the unique and often contrasting electronic properties of the two functional groups, which allows for a diverse range of chemical transformations.[1][2]

The nitrile group is strongly electron-withdrawing, a property that deactivates the aromatic ring towards electrophilic attack but, crucially, activates it for nucleophilic aromatic substitution (SNAr).[1][3] Conversely, halogens are also deactivating due to their inductive electron withdrawal, yet they act as ortho-, para- directors in electrophilic aromatic substitution reactions because of their ability to donate a lone pair of electrons through resonance.[4][5] This interplay of inductive and resonance effects governs the reactivity and regioselectivity of these substrates, providing chemists with a powerful handle to control reaction outcomes.[4] This guide will provide an in-depth exploration of the reactivity of halogenated benzonitriles, focusing on the key reaction classes that underscore their synthetic value.

Section 1: The Electronic Landscape - Understanding Reactivity and Regioselectivity

The reactivity of a halogenated benzonitrile is fundamentally dictated by the electronic influence of its substituents on the aromatic ring. Both the halogen and the nitrile group are electron-withdrawing via the sigma bonds (inductive effect).[3][4] However, they exhibit opposing resonance effects. The nitrile group withdraws pi-electron density from the ring, while the halogen can donate a lone pair of electrons to the pi-system.[3][4]

Key Electronic Effects:

-

Inductive Effect (-I): Both halogens and the nitrile group are more electronegative than carbon, leading to a withdrawal of electron density from the benzene ring through the sigma framework.[6] This effect deactivates the ring towards electrophilic attack.[5] The order of inductive withdrawal for halogens is F > Cl > Br > I.[7]

-

Resonance Effect:

-

Nitrile Group (-M): The cyano group withdraws electron density from the ortho and para positions through resonance, further deactivating these positions towards electrophilic attack and creating a partial positive charge.[3]

-

Halogen Group (+M): Halogens can donate a lone pair of electrons to the aromatic ring, increasing electron density at the ortho and para positions.[4] This resonance donation, although weaker than the inductive withdrawal, is what directs incoming electrophiles to these positions.[5]

-

Section 2: Nucleophilic Aromatic Substitution (SNAr) - Leveraging Electron Deficiency

One of the most synthetically valuable transformations of halogenated benzonitriles is nucleophilic aromatic substitution (SNAr). This reaction involves the displacement of the halide by a nucleophile and is highly favored when the halogen is positioned ortho or para to the strongly electron-withdrawing nitrile group.[8][10]

The mechanism proceeds via a two-step addition-elimination pathway.[11] The nucleophile first attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[11][12] The negative charge of this intermediate is delocalized onto the electron-withdrawing nitrile group, which is crucial for its stabilization.[10] Subsequent elimination of the halide ion restores the aromaticity of the ring, yielding the substitution product.[11]

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Factors Influencing SNAr Reactivity:

-

Position of the Nitrile Group: The SNAr reaction is significantly more facile when the nitrile group is ortho or para to the halogen, as this allows for effective resonance stabilization of the Meisenheimer complex.[9] Meta-substituted isomers are generally unreactive under typical SNAr conditions.[9]

-

Nature of the Halogen: The reactivity of the leaving group follows the order F > Cl > Br > I. This is counterintuitive to the trend in alkyl halide substitutions and is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, making the ipso-carbon more electrophilic.[12]

-

Strength of the Nucleophile: A wide range of nucleophiles can be employed, including alkoxides, thiolates, amines, and carbanions.[12][13]

Experimental Protocol: SNAr of 4-Chlorobenzonitrile with Sodium Methoxide

This protocol describes a typical SNAr reaction to synthesize 4-methoxybenzonitrile.

Materials:

-

4-Chlorobenzonitrile

-

Sodium methoxide (25% solution in methanol)

-

Methanol (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard workup and purification equipment

Procedure:

-

To a solution of 4-chlorobenzonitrile (1.0 eq) in anhydrous methanol, add sodium methoxide (1.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to afford 4-methoxybenzonitrile.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions - Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Halogenated benzonitriles are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing C-C and C-N bonds.[14] These reactions have revolutionized synthetic organic chemistry and are widely used in the pharmaceutical industry.[15]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the reaction of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base.[16] This reaction is highly versatile and tolerates a wide range of functional groups.

The catalytic cycle typically involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[17]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

Reactivity Trend: The reactivity of the halogen in Suzuki coupling follows the order I > Br > Cl > F.[18] This is due to the relative ease of the oxidative addition step.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[15][19] This reaction has largely replaced harsher classical methods for the synthesis of aryl amines.[15]

The mechanism is similar to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination.[20]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromobenzonitrile

This protocol outlines the synthesis of 4-cyanobiphenyl.

Materials:

-

4-Bromobenzonitrile

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Standard reaction and purification equipment

Procedure:

-

In a round-bottom flask, combine 4-bromobenzonitrile (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Add a mixture of toluene and water (e.g., 4:1 v/v).

-

Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and dilute with water and an organic solvent.

-

Separate the layers, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Section 4: Transformations of the Nitrile Group

The nitrile group itself is a versatile functional handle that can be readily transformed into other valuable functionalities, such as amines and carboxylic acids.[1]

Reduction to Amines

Nitriles can be reduced to primary amines using various reducing agents.[21] Catalytic hydrogenation over Raney nickel or platinum oxide is a common and economical method.[21] Alternatively, stoichiometric metal hydrides like lithium aluminum hydride (LiAlH₄) can be used for this transformation.[22][23]

Table 1: Common Reagents for Nitrile Reduction

| Reagent | Product | Conditions |

| H₂, Raney Ni or PtO₂ | Primary Amine | High pressure and/or temperature |

| LiAlH₄ | Primary Amine | Anhydrous ether or THF, followed by aqueous workup |

| DIBAL-H | Aldehyde | Low temperature, followed by aqueous workup |

Data compiled from various sources on nitrile reduction.[21][23]

Hydrolysis to Carboxylic Acids

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[24][25] Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid such as sulfuric or hydrochloric acid.[25] Base-catalyzed hydrolysis is usually performed by heating with an aqueous solution of a strong base like sodium hydroxide.[26] The reaction proceeds through an amide intermediate, which can sometimes be isolated under milder conditions.[27][28]

Caption: Key transformations of the nitrile group in halogenated benzonitriles.

Conclusion: A Cornerstone of Modern Synthesis

Halogenated benzonitriles are undeniably a cornerstone of modern organic synthesis, offering a rich and diverse reactivity profile that is highly valued in both academic research and industrial applications, particularly in the development of pharmaceuticals.[1][29] The ability to selectively functionalize either the halogen-bearing carbon through nucleophilic aromatic substitution and cross-coupling reactions, or to transform the nitrile group into other key functionalities, provides chemists with a powerful and flexible platform for the construction of complex molecular architectures. A thorough understanding of the electronic interplay between the halogen and nitrile substituents is paramount for predicting and controlling the outcomes of these transformations, enabling the rational design of efficient and selective synthetic routes.

References

- Organic Chemistry | OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions.

- Chemistry LibreTexts. (2025, January 29). 3.

- Vedantu. (n.d.). Effect of Substituent on Reactivity of Benzene for JEE.

- NCRD's Sterling Institute of Pharmacy. (n.d.).

- Ningbo Inno Pharmchem Co., Ltd. (n.d.).

- MSU chemistry. (n.d.).

- Wikipedia. (n.d.).

- Thieme Chemistry. (n.d.).

- ACS Publications. (n.d.). Displacement of halogen of 2-halo-substituted benzonitriles with carbanions. Preparation of (2-cyanoaryl)arylacetonitriles. The Journal of Organic Chemistry.

- Wikipedia. (n.d.).

- WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.

- Wikipedia. (n.d.). Nitrile reduction.

- Chemistry LibreTexts. (2025, February 2). 16.

- OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition.

- Chemistry LibreTexts. (2022, September 24). 16.

- Chemistry Steps. (n.d.).

- ResearchGate. (2025, August 6). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0)

- Chemistry Steps. (n.d.). Reactions of Nitriles.

- Chemistry Stack Exchange. (2019, December 3). Selective reduction of nitro group to amine, in benzene ring containing nitrile?

- Google Patents. (n.d.).

- Chemistry LibreTexts. (2023, June 30).

- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.

- Chemistry LibreTexts. (2023, January 22).

- Pearson. (n.d.).

- Wikipedia. (n.d.). Regioselectivity.

- Chemguide. (n.d.). hydrolysis of nitriles.

- Google Patents. (n.d.). KR20080102395A - Glucopyranosyl-Substituted Benzonitrile Derivatives, Pharmaceutical Compositions Containing the Compound, Uses thereof, and Methods of Making the Same.

- Sumitomo Chemical. (n.d.). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology.

- Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II.

- ACS GCI Pharmaceutical Roundtable. (n.d.).

- BenchChem. (2025, December). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.

- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.

- PubMed Central. (2022, January 10).

- MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction.

- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- ChemTalk. (n.d.).

- ACS Publications. (2012, June 15). Cross-Coupling Reactions. The Journal of Organic Chemistry.

- ResearchGate. (n.d.). Diverse reactions of nitriles in organic synthesis.

- Royal Society of Chemistry. (2023, November 17). Visible light-mediated halogenation of organic compounds. Chemical Society Reviews.

- Royal Society of Chemistry. (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry.

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Effect of Substituent on Reactivity of Benzene - Important Concepts and Tips for JEE [vedantu.com]

- 6. Aromatic Reactivity [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ncrdsip.com [ncrdsip.com]

- 11. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. wwjmrd.com [wwjmrd.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. jk-sci.com [jk-sci.com]

- 21. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 22. Thieme E-Books & E-Journals [thieme-connect.de]

- 23. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 24. organicchemistrytutor.com [organicchemistrytutor.com]

- 25. chemguide.co.uk [chemguide.co.uk]

- 26. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]

- 27. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation - PMC [pmc.ncbi.nlm.nih.gov]

potential applications of dibrominated benzonitrile derivatives

An In-Depth Technical Guide to the Potential Applications of Dibrominated Benzonitrile Derivatives

Abstract

Dibrominated benzonitrile derivatives represent a class of highly versatile chemical intermediates whose value is anchored in the unique interplay of their constituent functional groups: a stable aromatic core, a reactive nitrile moiety, and two strategically positioned bromine atoms. The electron-withdrawing nature of the nitrile group, combined with the utility of the bromine atoms as excellent leaving groups in cross-coupling reactions, opens a vast landscape of synthetic possibilities. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, reactivity, and application of these pivotal compounds. We will delve into their established roles in medicinal chemistry, agrochemicals, and materials science, supported by mechanistic insights and detailed experimental protocols.

Introduction: The Structural and Electronic Landscape

Benzonitrile derivatives are organic compounds featuring a nitrile group (-C≡N) attached to a benzene ring.[1] This functional group is strongly electron-withdrawing, which significantly influences the electronic properties and reactivity of the aromatic system.[1][2] The introduction of two bromine atoms onto this scaffold further enhances its synthetic utility.

The positions of the bromine atoms (e.g., 2,5-; 2,6-; 3,5-) are not trivial; they dictate the molecule's symmetry, steric environment, and regioselectivity in subsequent reactions. This structural diversity allows for the fine-tuning of molecular properties for specific applications. From a practical standpoint, the bromine atoms serve as reliable handles for constructing more complex molecular architectures through a variety of coupling chemistries.[3] The nitrile group itself is not merely an electronic modulator; it is a versatile functional group that can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions, further expanding the synthetic playbook.[1][3]

Core Application Domains

The unique chemical characteristics of dibrominated benzonitriles have established them as critical building blocks in several high-value technology sectors.

Medicinal Chemistry and Drug Discovery

The benzonitrile scaffold is a common feature in many biologically active molecules due to its favorable pharmacokinetic properties and its ability to interact with biological targets.[1] Dibrominated derivatives serve as key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).

-

Enzyme Inhibition: The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, enabling potent and selective enzyme inhibition. For instance, benzonitrile derivatives have been identified as effective tyrosinase inhibitors, which are relevant for controlling pigmentation.[4] The core structure is also found in aromatase inhibitors like Letrozole, used in cancer therapy, highlighting the importance of benzonitrile-based intermediates in synthesizing such drugs.[5] The strategic placement of bromine atoms allows for the subsequent introduction of other functionalities via cross-coupling to optimize binding affinity and selectivity for the target enzyme.[6]

-

Antimicrobial Agents: Numerous studies have demonstrated the antimicrobial potential of functionalized benzonitriles. The presence of halogens, such as bromine, at specific positions can enhance antibacterial activity.[7] Furthermore, certain dibrominated precursors are foundational to synthesizing novel compounds with significant in vitro antifungal activity against pathogenic fungi like Botrytis fabae.[8]

-

Scaffolding for Complex Molecules: Perhaps their most critical role is as a versatile platform. In drug discovery, a common workflow involves synthesizing a library of related compounds to probe structure-activity relationships (SAR). Dibrominated benzonitriles are ideal starting points for such campaigns. One bromine can be selectively functionalized, followed by a different reaction at the second bromine, allowing for the systematic and controlled construction of molecular diversity.

Agrochemicals

In the agrochemical sector, precise molecular action is required to target pests or weeds without harming crops or the environment. Dibrominated benzonitriles are precursors and active ingredients in this field.

-

Herbicides: The most prominent example is Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile). This compound is a selective herbicide used to control broadleaf weeds.[9] Its mechanism of action involves the inhibition of photosystem II (PSII) in plant chloroplasts, thereby disrupting photosynthesis.[10] The degradation of such herbicides in the environment is a critical area of study, with microbial pathways often converting the nitrile to the corresponding amide and carboxylic acid.[11][12]

-

Fungicides: The development of new fungicides is driven by the emergence of resistant fungal strains.[13] Research has shown that novel azole antifungal agents derived from dibrominated precursors exhibit high fungicidal activity in vitro against a range of phytopathogenic fungi, in some cases surpassing the efficacy of commercial standards like triadimefon.[13]

Materials Science and Organic Electronics

The electronic properties imparted by the nitrile group make these derivatives attractive for applications in materials science.[14]

-

Polymer Synthesis: The two bromine atoms provide reactive sites for polymerization.[15] This makes dibrominated benzonitriles valuable monomers for creating high-performance polymers with enhanced thermal stability and mechanical strength.[1] For example, phthalonitrile polymers, known for their exceptional high-temperature performance, can be synthesized from precursors containing the dibromobenzonitrile motif.[16][17]

-

Organic Electronics: In the field of organic electronics, charge transport is paramount. Dibrominated derivatives are used as building blocks for organic semiconductors. For instance, they can be incorporated into host materials for blue thermally activated delayed fluorescent (TADF) organic light-emitting diodes (OLEDs), contributing to devices with high efficiency and longer lifetimes.[18] The ability to create well-defined polymer architectures through reactions at the bromine sites is crucial for optimizing the electronic properties needed for devices like organic field-effect transistors (OFETs).[15][19]

Synthesis and Reactivity: A Mechanistic Perspective

Understanding the synthesis and reactivity of dibrominated benzonitriles is fundamental to harnessing their potential.

Synthesis Strategies

The most common route to dibrominated benzonitriles is the direct electrophilic bromination of benzonitrile. Controlling the reaction conditions is critical to achieving the desired regioselectivity.

Caption: General workflow for the synthesis of dibrominated benzonitriles.